molecular formula C19H24N2 B11848471 3-(Naphthalen-2-yl)-3,9-diazaspiro[5.5]undecane CAS No. 918653-09-5

3-(Naphthalen-2-yl)-3,9-diazaspiro[5.5]undecane

Cat. No.: B11848471
CAS No.: 918653-09-5
M. Wt: 280.4 g/mol
InChI Key: GZUGXRNUNFDUSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Naphthalen-2-yl)-3,9-diazaspiro[5.5]undecane is a spirocyclic compound characterized by a unique structure that includes a naphthalene moiety and a diazaspiro undecane framework. Spiro compounds are known for their intriguing conformational and configurational properties, making them valuable in various fields of research and application .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Naphthalen-2-yl)-3,9-diazaspiro[5.5]undecane typically involves the formation of the spirocyclic framework through cyclization reactions. One common method includes the reaction of naphthalene derivatives with diaza compounds under specific conditions to form the spirocyclic structure. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

3-(Naphthalen-2-yl)-3,9-diazaspiro[5.5]undecane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with modified functional groups .

Scientific Research Applications

3-(Naphthalen-2-yl)-3,9-diazaspiro[5.5]undecane has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Naphthalen-2-yl)-3,9-diazaspiro[5.5]undecane involves its interaction with molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dioxane-1,3-dithiane spiranes
  • Bis(1,3-oxathiane) spiranes
  • 1,5-Dioxaspiro[5.5]undecane derivatives

Uniqueness

3-(Naphthalen-2-yl)-3,9-diazaspiro[5.5]undecane is unique due to its specific spirocyclic structure and the presence of both naphthalene and diazaspiro moieties. This combination imparts distinct chemical and physical properties, making it valuable for various applications .

Properties

CAS No.

918653-09-5

Molecular Formula

C19H24N2

Molecular Weight

280.4 g/mol

IUPAC Name

3-naphthalen-2-yl-3,9-diazaspiro[5.5]undecane

InChI

InChI=1S/C19H24N2/c1-2-4-17-15-18(6-5-16(17)3-1)21-13-9-19(10-14-21)7-11-20-12-8-19/h1-6,15,20H,7-14H2

InChI Key

GZUGXRNUNFDUSK-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12CCN(CC2)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.